molecular formula C22H29ClN2O4 B14738092 Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 5990-62-5

Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B14738092
CAS No.: 5990-62-5
M. Wt: 420.9 g/mol
InChI Key: PCIXTEDAGXVWJC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the tetrahydropyridine ring.

    Addition of the Methyl Group: This can be done through alkylation reactions.

    Formation of the Carboxylate Ester: This involves esterification reactions where the carboxylate group is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a precursor for the synthesis of pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-bromophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Ethyl 4-(2-fluorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Uniqueness

Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different substituents, such as bromophenyl or fluorophenyl groups.

Properties

CAS No.

5990-62-5

Molecular Formula

C22H29ClN2O4

Molecular Weight

420.9 g/mol

IUPAC Name

ethyl 4-(2-chlorophenyl)-6-methyl-1-[2-(3-methylbutan-2-ylamino)-2-oxoethyl]-2-oxo-3,4-dihydropyridine-5-carboxylate

InChI

InChI=1S/C22H29ClN2O4/c1-6-29-22(28)21-15(5)25(12-19(26)24-14(4)13(2)3)20(27)11-17(21)16-9-7-8-10-18(16)23/h7-10,13-14,17H,6,11-12H2,1-5H3,(H,24,26)

InChI Key

PCIXTEDAGXVWJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)CC1C2=CC=CC=C2Cl)CC(=O)NC(C)C(C)C)C

Origin of Product

United States

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